5-Azido-5,6,7,8-tetrahydroquinoxaline
Description
5-Azido-5,6,7,8-tetrahydroquinoxaline is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core with an azido (-N₃) substituent at the 5-position. Its molecular formula is C₈H₁₀N₆, with a molecular weight of 190.21 g/mol (calculated from ). The azido group imparts unique reactivity, enabling applications in click chemistry, photolysis, and as a precursor for nitrogen-rich intermediates.
Synthesis of this compound typically involves functionalization of the tetrahydroquinoxaline scaffold. For example, triflation of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one followed by palladium-catalyzed Suzuki coupling or azide substitution reactions can introduce the azido group . The compound’s instability under acidic or thermal conditions, due to azido decomposition (N₂ release), necessitates careful handling .
Properties
IUPAC Name |
5-azido-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-13-12-7-3-1-2-6-8(7)11-5-4-10-6/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVFWCMAKIFGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286414 | |
| Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528852-08-6 | |
| Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528852-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azido-5,6,7,8-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5,6,7,8-tetrahydroquinoxaline typically involves the azidation of 5,6,7,8-tetrahydroquinoxaline. One common method is the reaction of 5,6,7,8-tetrahydroquinoxaline with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures must be taken due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-Azido-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (amines, thiols), suitable solvents (e.g., DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Reduction: 5-Amino-5,6,7,8-tetrahydroquinoxaline.
Substitution: Various substituted tetrahydroquinoxalines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azido-5,6,7,8-tetrahydroquinoxaline has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological studies.
Mechanism of Action
The mechanism of action of 5-Azido-5,6,7,8-tetrahydroquinoxaline depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydroquinoxaline (CAS 34413-35-9)
- Structure : Lacks the azido group at position 3.
- Commercial purity exceeds 95% (GC) .
- Applications : Used as a building block for pharmaceuticals and ligands.
6,7,8,9-Tetrahydropyrazolo[1,5-a]quinazolines
- Structure : Features a pyrazole ring fused to a tetrahydropyrimidine system, differing in heteroatom arrangement.
- Synthesis : Petrov and Kasatochkin (2013) utilized condensation of hydrazines with carbonyl derivatives, yielding compounds with phenylamine fragments .
(8S)-8-Azido-5,6,7,8-tetrahydroquinoline
- Structure: Azido group at the 8-position of a tetrahydroquinoline scaffold (C₉H₁₀N₄).
- Key Difference: Quinoline’s aromatic nitrogen vs. quinoxaline’s two nitrogen atoms. This alters electronic properties and biological activity .
5,6,7,8-Tetrahydro-8-quinolinol (CAS 14631-46-0)
- Structure: Hydroxyl group at position 8 on a saturated quinoline ring.
- Applications : Chelating agent for metal ions due to the hydroxyl group’s coordination capability .
Data Table: Comparative Analysis
Key Research Findings
- Reactivity: The azido group in this compound enables rapid cycloaddition reactions (e.g., with alkynes in click chemistry), a feature absent in non-azido analogs like 5,6,7,8-tetrahydroquinoxaline .
- Synthetic Challenges: Azido compounds require low-temperature storage and inert atmospheres to prevent decomposition, unlike hydroxylated derivatives (e.g., 5,6,7,8-Tetrahydro-8-quinolinol) .
- Biological Relevance: Quinoxaline derivatives are explored for antiviral and anticancer activity, while azido variants serve as photoaffinity probes due to N₂ release under UV light .
Q & A
Q. What are the recommended safety protocols for handling 5-Azido-5,6,7,8-tetrahydroquinoxaline in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin and eye exposure. Use fume hoods to minimize inhalation risks .
- Emergency Procedures : In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For eye exposure, rinse with water for at least 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, and well-ventilated area, away from oxidizing agents to avoid hazardous decomposition .
Q. How can researchers synthesize this compound, and what are the critical reaction conditions?
- Methodological Answer :
- Synthetic Pathway : A common approach involves the reduction of 7-azido-8-nitroquinoline derivatives (e.g., via catalytic hydrogenation or chemical reductants like SnCl₂), followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under basic conditions (e.g., triethylamine) .
- Key Parameters : Maintain inert atmospheres (e.g., nitrogen) during azide reactions to prevent unintended decomposition. Monitor reaction progress using TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the azide (-N₃) stretch at ~2100 cm⁻¹ and quinoxaline ring vibrations between 1500–1600 cm⁻¹ .
- NMR Analysis : Use ¹H NMR to confirm tetrahydroquinoxaline ring protons (δ 2.5–4.0 ppm) and ¹³C NMR to resolve carbonyl or azide-related carbons. Assign peaks by comparison with deuterated analogs (e.g., Quinoxaline-5,6,7,8-d4) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring purity >98% as per quality control standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Verify compound purity using HPLC or GC-MS to rule out impurities affecting spectral interpretations. For example, residual solvents or byproducts may alter NMR shifts .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., Quinoxaline-5,6,7,8-d4) to isolate specific proton environments and clarify ambiguous signals .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations to validate structural assignments .
Q. What strategies optimize the stability of this compound during long-term storage?
- Methodological Answer :
- Degradation Pathways : Avoid exposure to light, moisture, and oxygen, which accelerate azide decomposition into nitriles or amines. Store under argon at –20°C in amber vials .
- Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to containers. Periodically test stability via accelerated aging studies (e.g., 40°C/75% RH for 1 month) .
Q. How can the reactivity of this compound be leveraged in click chemistry or photochemical applications?
- Methodological Answer :
- Click Chemistry : React with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Optimize catalyst loading (e.g., CuSO₄/sodium ascorbate) and solvent (e.g., DMF/H₂O) for high yields .
- Photoreactivity : Utilize UV irradiation (254–365 nm) to generate nitrene intermediates for C–H insertion or cyclization reactions. Monitor reaction kinetics using in-situ FTIR .
Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., E. coli, S. aureus). Include fluoroquinolone controls (e.g., ciprofloxacin) for comparison .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices. Cross-validate results with apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Studies : Employ molecular docking to predict binding affinity with target enzymes (e.g., DNA gyrase) and validate via SPR (Surface Plasmon Resonance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
